2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide
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Overview
Description
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide is a heterocyclic compound that contains a triazole ring. Compounds containing triazole rings are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with an appropriate acylating agent. One common method involves the use of 4-iodophenylacetyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Biological Studies: It serves as a probe to study the interactions of triazole-containing compounds with biological targets, helping to elucidate their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that inhibit the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal functions and leading to cell death in pathogenic organisms .
Comparison with Similar Compounds
Similar compounds to 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide include:
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core and exhibits similar biological activities.
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide: This derivative has a phenyl group instead of a methyl group, which can affect its biological activity and chemical reactivity.
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its properties and applications.
Properties
Molecular Formula |
C11H12IN5OS |
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Molecular Weight |
389.22 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C11H12IN5OS/c1-7-15-16-11(17(7)13)19-6-10(18)14-9-4-2-8(12)3-5-9/h2-5H,6,13H2,1H3,(H,14,18) |
InChI Key |
AZMQJJCNSUDFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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